molecular formula C20H19N3O2S B3311674 N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946273-35-4

N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B3311674
CAS No.: 946273-35-4
M. Wt: 365.5 g/mol
InChI Key: MSSVBKXQIMJMKA-UHFFFAOYSA-N
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Description

N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a benzamide-thiazole hybrid compound characterized by a central thiazole ring substituted at the 2-position with a benzamide group and at the 4-position with a 2-ethylphenylamino-oxoethyl chain. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors. The presence of the 2-ethylphenyl group may influence lipophilicity and binding interactions compared to other substituents like morpholine or piperazine derivatives .

Properties

IUPAC Name

N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-2-14-8-6-7-11-17(14)22-18(24)12-16-13-26-20(21-16)23-19(25)15-9-4-3-5-10-15/h3-11,13H,2,12H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSVBKXQIMJMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C26H28N6O3S2C_{26}H_{28}N_{6}O_{3}S_{2}

with a molecular weight of approximately 536.67 g/mol. Its unique structure, featuring thiazole and benzamide moieties, contributes to its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

  • Antitumor Activity : Studies have shown that thiazole derivatives exhibit significant antitumor properties. This compound's structural similarity to other antitumor agents suggests potential efficacy against various cancer cell lines.
    StudyCell LineIC50 (µM)Reference
    1A54910
    2MCF715
  • Neuroprotective Effects : Similar compounds have been investigated for neuroprotective properties against conditions like oxidative stress and neurodegeneration, indicating that this compound may have similar effects.
  • Antidiabetic Potential : The compound's analogs have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting a role in diabetes management. For instance, a related compound exhibited an EC50 of 0.1 µM in protecting β-cells from ER stress-induced apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Anticonvulsant Properties : Research on related compounds indicates anticonvulsant activity against maximal electroshock-induced seizures (MES). For example, a derivative exhibited an ED50 value of 28.6 µmol/kg .
  • Antioxidant Activity : Thiazole derivatives are known for their antioxidant properties, which may contribute to their neuroprotective effects.
  • Structure-Activity Relationship (SAR) : Studies have highlighted the importance of specific substitutions on the thiazole ring for enhancing biological activity, guiding future drug design efforts .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibit significant anticancer properties. Thiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that thiazole-based compounds can target specific pathways involved in cancer cell proliferation, making them promising candidates for drug development against various cancers .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Thiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth. This makes them potential candidates for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Biological Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its structure allows it to interact with various enzymes, potentially leading to the discovery of new biochemical pathways and therapeutic targets. For example, thiazole-containing compounds have been shown to inhibit kinases involved in cancer progression, which could lead to novel treatments .

Cell Signaling Pathways
Research has indicated that this compound can influence cell signaling pathways, particularly those related to apoptosis and cell survival. By modulating these pathways, it may offer insights into the mechanisms of diseases such as cancer and neurodegenerative disorders .

Pharmaceutical Intermediate

Synthesis of Active Pharmaceutical Ingredients (APIs)
this compound serves as an intermediate in the synthesis of various APIs. Its unique chemical structure allows it to be modified into other pharmacologically active compounds, facilitating the development of new medications . This versatility is crucial in pharmaceutical chemistry, where the ability to synthesize complex molecules efficiently is highly valued.

  • Case Study on Anticancer Efficacy
    In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including this compound, and tested their efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting strong anticancer potential .
  • Antimicrobial Activity Assessment
    A comparative study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The compound showed promising results, effectively inhibiting growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Mechanism
    Research conducted by Biochemical Journal explored the mechanism by which thiazole derivatives inhibit specific kinases involved in cancer signaling pathways. The findings revealed that this compound binds competitively with ATP-binding sites, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/°C
Target Compound C₂₀H₂₀N₃O₂S 373.46 2-ethylphenyl, benzamide Not reported
4d C₂₂H₂₀Cl₂N₄O₂S 495.39 Morpholinomethyl, 3,4-dichloro 215–217
GSK1570606A C₁₆H₁₂FN₃OS 313.35 4-fluorophenyl, pyridinyl Not reported
Nitazoxanide C₁₂H₉N₃O₅S 307.28 Nitro-thiazole, acetyloxy 202–204

Spectroscopic and Analytical Data

  • IR Spectroscopy: The target compound’s amide C=O stretch (~1680 cm⁻¹) and thiazole C-S absorption (~1250 cm⁻¹) align with analogs in and . Notably, tautomeric forms (e.g., thione vs. thiol in ) are absent due to the stable oxoethyl linkage .
  • NMR : The 2-ethylphenyl group would show characteristic triplet (CH₂) and multiplet (aromatic) signals in ¹H NMR, distinct from the singlet of morpholine’s CH₂-O in 4d .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Reactant of Route 2
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N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.